Smilagenin acetate
Overview
Description
Smilagenin acetate is a sapogenin derivative extracted from patent US20030004147A1. It increases the expression of acetylcholine m2 receptors and can be used for the research of dementia .
Synthesis Analysis
Smilagenin Transformation Products Under Lewis Acid Catalysis in Acetic Anhydride and Synthesis of 23-Acetyl-Spirostanols .Molecular Structure Analysis
The molecular formula of Smilagenin acetate is C29H46O4 . The molecular weight is 458.7 g/mol . The IUPAC name is [(1R,2S,4S,5’R,6R,7S,8R,9S,12S,13S,16S,18R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16-yl] acetate .Chemical Reactions Analysis
The sarsasapogenin released by hydrolysis and the smilagenin produced by its epimerisation, migrate into the chloroform phase .Physical And Chemical Properties Analysis
The physical and chemical properties of Smilagenin acetate include a molecular weight of 458.7 g/mol, a molecular formula of C29H46O4, and a XLogP3-AA of 7.1 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 2 .Scientific Research Applications
Anti-Inflammatory and Analgesic Effects
Smilagenin acetate, derived from plants like Smilax china L., has been extensively studied for its anti-inflammatory and analgesic properties. Research indicates that smilagenin acetate may play a crucial role in mitigating inflammation and pain. For instance, studies have demonstrated that smilagenin and its derivatives exhibit significant anti-inflammatory activities by inhibiting enzymes involved in the inflammatory process. Additionally, these compounds have been shown to possess analgesic effects, potentially offering relief from pain without the side effects associated with conventional drugs (Khan et al., 2009).
Neuroprotective and Memory Enhancement
Smilagenin acetate also exhibits promising neuroprotective effects. It has been reported to improve memory in aged rats by enhancing the stability of muscarinic receptor subtype 1 (M1) mRNA, which plays a significant role in cognitive function. This suggests that smilagenin acetate could potentially be used in the treatment of memory-related disorders, such as Alzheimer's disease, by promoting the health and function of neuronal cells (Hu et al., 2010).
Antioxidant Activities
The antioxidant properties of smilagenin acetate have been highlighted in several studies. These properties are crucial in combating oxidative stress, which is implicated in various chronic diseases, including cancer and cardiovascular diseases. Smilagenin and its derivatives have been found to exhibit strong free radical scavenging activities, suggesting their potential as natural antioxidants for health promotion and disease prevention (Ozsoy et al., 2008).
Antiproliferative Effects
Research into smilagenin acetate has also explored its antiproliferative effects, particularly in the context of cancer. Studies have shown that smilagenin derivatives can inhibit the proliferation of various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. This antiproliferative activity, coupled with minimal toxicity to normal cells, underscores the therapeutic potential of smilagenin acetate in oncology (Hamid et al., 2016).
Nephroprotective and Anti-hyperuricemic Effects
Furthermore, smilagenin acetate has been identified for its nephroprotective and anti-hyperuricemic effects. Studies indicate that compounds derived from Smilax china L. can mitigate hyperuricemia and protect the kidneys from damage, which is particularly beneficial for patients with gout or kidney diseases. These findings suggest the potential of smilagenin acetate in treating metabolic disorders affecting the kidneys (Chen et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3/t17-,18+,20-,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRAKYNQYKVPIK-BSPYNPCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Smilagenin acetate | |
CAS RN |
4947-75-5, 35319-91-6 | |
Record name | Isosarsasapogenin, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004947755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC40898 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SMILAGENIN, ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SMILAGENIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6J7LT9WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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